molecular formula C9H10Cl3N3 B1669223 Clonidine hydrochloride CAS No. 4205-91-8

Clonidine hydrochloride

Cat. No. B1669223
CAS RN: 4205-91-8
M. Wt: 266.6 g/mol
InChI Key: ZNIFSRGNXRYGHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09192599B2

Procedure details

Basically 0.1 mg (base equivalent) of clonidine hydrochloride was blended with 13 mg of calcium phosphate dibasic, with 15 mg of microcrystalline cellulose, with 40 mg of hydroxypropyl methyl cellulose, 1 mg of colloidal silica and 0.9 mg of magnesium stearate.
Quantity
0.1 mg
Type
reactant
Reaction Step One
Quantity
13 mg
Type
reactant
Reaction Step Two
[Compound]
Name
cellulose
Quantity
15 mg
Type
reactant
Reaction Step Three
[Compound]
Name
hydroxypropyl methyl cellulose
Quantity
40 mg
Type
reactant
Reaction Step Four
Quantity
0.9 mg
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[C:5]([Cl:7])[C:4]([NH:8][C:9]2[NH:13][CH2:12][CH2:11][N:10]=2)=[C:3]([Cl:14])[CH:2]=1.Cl.OP([O-])([O-])=O.[Ca+2].C([O-])(=O)CCCCCCCCCCCCCCCCC.[Mg+2].C([O-])(=O)CCCCCCCCCCCCCCCCC>>[CH:1]1[CH:6]=[C:5]([Cl:7])[C:4]([NH:8][C:9]2[NH:13][CH2:12][CH2:11][N:10]=2)=[C:3]([Cl:14])[CH:2]=1 |f:0.1,2.3,4.5.6|

Inputs

Step One
Name
Quantity
0.1 mg
Type
reactant
Smiles
C1=CC(=C(C(=C1)Cl)NC2=NCCN2)Cl.Cl
Step Two
Name
Quantity
13 mg
Type
reactant
Smiles
OP(=O)([O-])[O-].[Ca+2]
Step Three
Name
cellulose
Quantity
15 mg
Type
reactant
Smiles
Step Four
Name
hydroxypropyl methyl cellulose
Quantity
40 mg
Type
reactant
Smiles
Step Five
Name
Quantity
0.9 mg
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[Mg+2].C(CCCCCCCCCCCCCCCCC)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1=CC(=C(C(=C1)Cl)NC2=NCCN2)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.